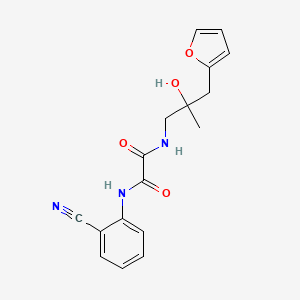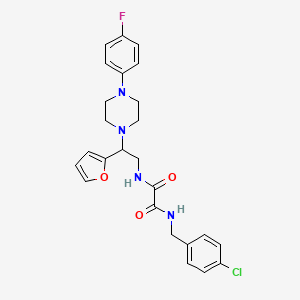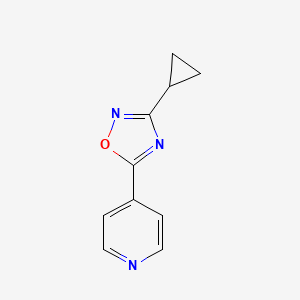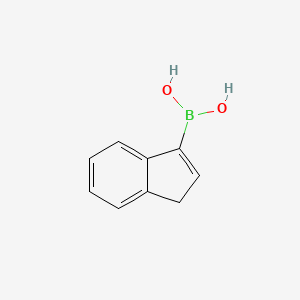![molecular formula C11H12N2O3S B2759163 4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid CAS No. 313533-19-6](/img/structure/B2759163.png)
4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Docking and Spectroscopic Studies
Compounds similar to 4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid have been the subject of molecular docking and spectroscopic studies. These studies focus on understanding the structural and electronic properties of such compounds. For example, Vanasundari et al. (2018) conducted molecular docking and vibrational, structural, electronic, and optical studies on related compounds, finding them to be good candidates for nonlinear optical materials due to their stability and hyperpolarizability (Vanasundari et al., 2018).
Vibrational Wavenumber Analysis
Rahul Raju et al. (2015) synthesized a similar compound and analyzed its structure using various spectroscopic techniques, including FT-IR. Their findings contribute to a deeper understanding of the vibrational wavenumbers and molecular structure of these compounds (Rahul Raju et al., 2015).
Metabolic Solutions in Cyanobacteria
Research by Nunn and Codd (2017) explored metabolic solutions to the biosynthesis of certain diaminomonocarboxylic acids in cyanobacteria, which are structurally related to this compound. This study contributes to understanding how such compounds can be biosynthesized in nature, particularly in environmental sources like cyanobacteria (Nunn & Codd, 2017).
Crystallization Behavior of Polymorphic Mixtures
The crystallization behavior of polymorphic mixtures of compounds related to this compound has been studied by researchers like Nakata et al. (2009). This research is crucial for understanding the physical properties and potential applications of these substances in various fields (Nakata et al., 2009).
Synthesis and Optical Properties
The synthesis and optical properties of compounds structurally similar to this compound have been explored for their potential applications in fields like fluorescence spectroscopy and molecular diagnostics. For instance, Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids using related compounds, highlighting their potential in molecular diagnostics for diseases like Alzheimer's (Huan-bao Fa et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a complex manner .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical processes, suggesting that this compound may also have diverse effects on cellular biochemistry .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMBAUTLAEPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)


![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

![3,4,5-triethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2759096.png)



